![molecular formula C7H11ClN2O2 B2446389 3-(Azetidin-3-yl)pyrrolidine-2,5-dione;hydrochloride CAS No. 2260933-33-1](/img/structure/B2446389.png)
3-(Azetidin-3-yl)pyrrolidine-2,5-dione;hydrochloride
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Overview
Description
3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride is a chemical compound with the CAS Number: 2260933-33-1 . It has a molecular weight of 190.63 . The IUPAC name for this compound is 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride is 1S/C7H10N2O2.ClH/c10-6-1-5(7(11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2,(H,9,10,11);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride is a powder with a molecular weight of 190.63 . It is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthetic Strategies of Spiro-Azetidin-2-One
Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Construction of Spirocyclic Compounds
Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics .
Synthesis of Steroidal Spiro- β -Lactams
The synthesis of steroidal spiro- β -lactams, bearing a cyanohydrin functional group, from steroidal dienamides has been reported . The spirocyclic products were obtained in low to moderate yields under mild conditions and short reaction time in a one-pot procedure .
Synthesis of 3-Pyrrole-Substituted 2-Azetidinones
A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . Following this method, a series of 3-pyrrole- substituted 2-azetidinones have been synthesized with a variety of substituents at N-1 and at C-4 .
Inhibitors of PBP3
The discovery of the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains and calls for further optimisation to improve antibacterial activity against P. aeruginosa .
Kinase Inhibition
These compounds showed nanomolar activity against CK1γ and CK1ε, thus suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .
Mechanism of Action
Mode of Action
It is known that azetidine derivatives can exhibit a variety of biological activities , suggesting that this compound may interact with multiple targets in the cell.
Biochemical Pathways
Given the structural similarity to other azetidine derivatives, it is possible that this compound could influence a variety of biochemical pathways .
Result of Action
As a new chemical entity, its effects at the molecular and cellular level are still under investigation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to wash hands thoroughly after handling, and to not eat, drink or smoke when using this product .
properties
IUPAC Name |
3-(azetidin-3-yl)pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c10-6-1-5(7(11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWZSUODLIAEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride |
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